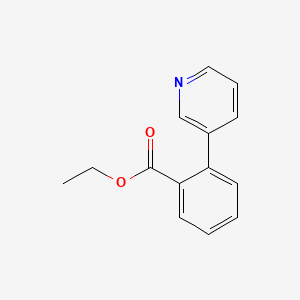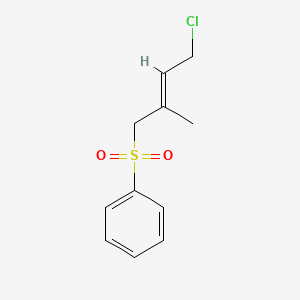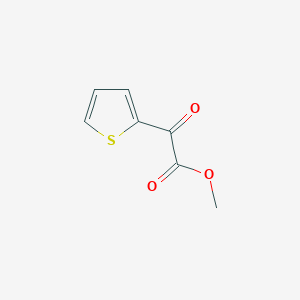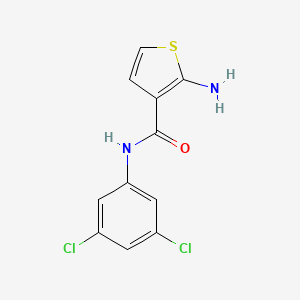
2-amino-N-(3,5-dichlorophenyl)thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Proteomics Research
This compound is utilized in proteomics research, which involves the large-scale study of proteins, particularly their structures and functions. It’s a specialty product that aids in the identification and quantification of proteins, understanding their interactions, and determining their functional networks within the biological system .
Medicinal Chemistry
In medicinal chemistry, 2-amino-N-(3,5-dichlorophenyl)thiophene-3-carboxamide serves as a crucial scaffold for the development of new drugs. Its thiophene core is a common motif in many therapeutic agents, and modifications to this core can lead to compounds with diverse biological activities, including anti-inflammatory, anti-psychotic, and anti-cancer properties .
Drug Synthesis
The compound is an anchor for chemists to produce combinatorial libraries and carry out exhaustive efforts in the search for lead molecules. It’s part of the synthesis and characterization of novel thiophene moieties with wider therapeutic activity, which is a topic of interest for medicinal chemists .
Biological and Physiological Functions
Thiophene derivatives, including 2-amino-N-(3,5-dichlorophenyl)thiophene-3-carboxamide , are known for their biological and physiological functions. They exhibit a range of activities such as anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer effects .
Pharmacological Activity
Several commercially available drugs containing the thiophene nucleus have been reported to possess a wide range of therapeutic properties. The compound’s derivatives are being investigated for new structural prototypes with more effective pharmacological activity .
Material Science
Beyond its applications in medicine, this compound also attracts great interest in material science due to its unique properties. It can be used to create novel materials with specific functionalities, contributing to advancements in fields like nanotechnology and electronics .
Research and Development
2-amino-N-(3,5-dichlorophenyl)thiophene-3-carboxamide: is a subject of ongoing research and development. Scientists explore its potential for groundbreaking studies, looking to uncover new uses and applications that could lead to significant scientific breakthroughs.
Toxicity and Safety Studies
Understanding the toxicity and safety profile of this compound is crucial for its application in any field. Researchers use it to study its physical properties, toxicity levels, and safety measures required for handling and usage in various research settings .
Orientations Futures
Thiophene derivatives, including “2-amino-N-(3,5-dichlorophenyl)thiophene-3-carboxamide”, have potential for groundbreaking studies. They are a potential class of biologically active compounds and play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mécanisme D'action
- The mode of action likely involves binding to specific receptors or enzymes. Thiophene derivatives, in general, exhibit diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects .
Mode of Action
Scientists continue to explore thiophene derivatives for their diverse biological effects, making them an intriguing class of compounds for medicinal chemistry . If you have any additional questions or need further clarification, feel free to ask! 😊
Propriétés
IUPAC Name |
2-amino-N-(3,5-dichlorophenyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2OS/c12-6-3-7(13)5-8(4-6)15-11(16)9-1-2-17-10(9)14/h1-5H,14H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYGHIZQZQRROA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C(=O)NC2=CC(=CC(=C2)Cl)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




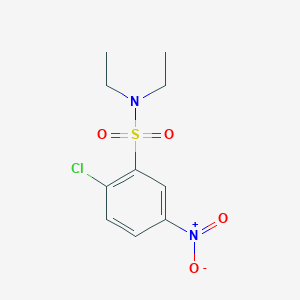


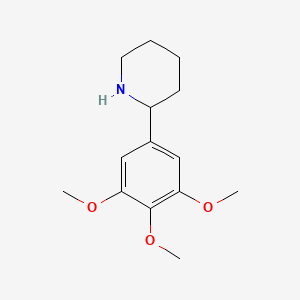
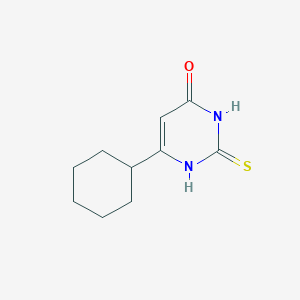
![2-[2-[4-(1,2-Diphenylbut-1-enyl)phenoxy]ethyl-methylamino]ethanol](/img/structure/B1353049.png)


